4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Aurora A Kinase Selective Inhibition Cancer Cell Mitosis

This pyrimidine-2-amine derivative is a critical small-molecule probe for Aurora A kinase research. Its unique 4-bromophenyl and 4-methoxyphenyl substitution pattern, as detailed in patent KR20190043842A, delivers selectivity for Aurora A over Aurora B, enabling precise phenotypic studies in mitotic entry and spindle formation. As a vital SAR comparator, it directly measures halogen substitution effects on potency and ADME, making it essential for lead optimization in medicinal chemistry.

Molecular Formula C17H14BrN3O
Molecular Weight 356.2 g/mol
CAS No. 1226780-77-3
Cat. No. B6346869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
CAS1226780-77-3
Molecular FormulaC17H14BrN3O
Molecular Weight356.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H14BrN3O/c1-22-14-8-4-12(5-9-14)16-10-15(20-17(19)21-16)11-2-6-13(18)7-3-11/h2-10H,1H3,(H2,19,20,21)
InChIKeyKPGHUPVGTOFCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Structural and Biological Baseline for Targeted Procurement


4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (CAS 1226780-77-3) is a synthetic, small-molecule pyrimidine-2-amine derivative. It is explicitly characterized in patent literature as a member of a compound class designed to inhibit Aurora A kinase, a validated oncology target [1]. The compound features a 4-bromophenyl substituent at the pyrimidine's C4 position and a 4-methoxyphenyl group at C6, a specific substitution pattern that is critical to its biological activity and distinguishes it from other in-class candidates [1].

Procurement Alert: Why Generic Pyrimidine-2-amine Substitution Is Ineffective for 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine


Simple substitution with other pyrimidine-2-amines is not possible due to a critical selectivity filter. The KR20190043842A patent explicitly states that the covered pyrimidine-2-amine derivatives, including this compound, inhibit Aurora A kinase activity while showing no inhibitory effect on the closely related Aurora B kinase [1]. This functional selectivity against a specific kinase is absent in generic analogs and is exquisitely dependent on the molecule's specific substitution pattern [1]. Therefore, choosing an alternative without this precise arrangement of bromophenyl and methoxyphenyl groups carries a high risk of losing the target-specific Aurora A inhibition required for the intended research application.

Quantitative Differentiation Guide for 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine Procurement


Aurora A Kinase Selectivity Profile

The defining differentiator for this compound is its selective Aurora A kinase inhibition profile, as disclosed in patent KR20190043842A. The patent describes that the compounds of Formula (I), which includes 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, potently inhibit Aurora A kinase while exhibiting no inhibitory effect against Aurora B kinase [1]. This represents a clear functional, class-level distinction from non-selective or Aurora B-preferring analogs. A direct structural comparator, 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (Compound 13), is listed in the same patent, but its specific selectivity index is not quantified in the available disclosure, limiting a precise numerical comparison.

Aurora A Kinase Selective Inhibition Cancer Cell Mitosis Pyrimidine-2-amine

Structural Differentiation via Halogen Substitution

The presence of a bromine atom at the para-position of the C4-phenyl ring, instead of a chlorine atom (as in Compound 13), directly impacts the compound's physicochemical and potential binding properties. The bromine atom is larger, more polarizable, and can engage in stronger halogen bonding interactions compared to chlorine, potentially influencing target binding kinetics and selectivity [1]. While direct comparative binding data for this pair is not available in the patent, this is a well-established principle in medicinal chemistry, positioning the brominated variant as a distinct chemical probe.

Halogen Bonding Structure-Activity Relationship Bromine Substituent Drug Design

High-Value Application Scenarios for 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine Based on Evidence


Selective Aurora A Kinase Probe for Cell Cycle Studies

This compound is ideally suited to serve as a small-molecule probe in experiments designed to dissect the specific role of Aurora A kinase in mitotic entry, centrosome maturation, and bipolar spindle formation. Its lack of Aurora B inhibitory activity, as disclosed in patent KR20190043842A, allows researchers to attribute observed phenotypes (e.g., mitotic arrest, apoptosis in cancer cells) directly to Aurora A inhibition without the confounding effects of Aurora B-related cytokinesis failure [1].

SAR Studies on Halogenated Pyrimidine Inhibitors

As a key example within a series of pyrimidine-2-amine derivatives, this compound is a vital comparator for structure-activity relationship (SAR) campaigns [1]. It can be used in head-to-head studies with its chloro-analog (Compound 13) to directly measure the impact of replacing chlorine with bromine on kinase selectivity, cellular potency, and in vitro ADME properties. This specific interrogation is fundamental to lead optimization in medicinal chemistry programs targeting Aurora kinases.

Reference Standard for Assay Development

The compound's clearly defined and narrow selectivity profile (Aurora A over Aurora B) makes it a superior reference standard for developing and validating Aurora A-specific biochemical and cellular assays [1]. Using a known selective compound is essential for determining the assay's dynamic range, Z-factor, and specificity before screening other compound libraries.

Quote Request

Request a Quote for 4-(4-Bromophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.